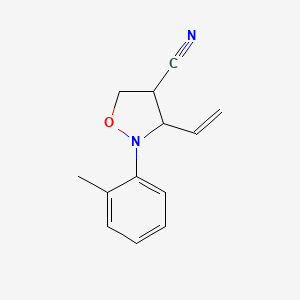
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is a chemical compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . The reaction is usually conducted under reflux conditions with a stoichiometric ratio of 1:1 for the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethenyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with similar structural features but different functional groups.
Isoxazoline: Another related compound with a similar ring structure but different substituents.
Isoxazolidinone: A derivative with a carbonyl group in the ring, offering different reactivity and applications.
Uniqueness
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and 2-methylphenyl groups make it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
143957-76-0 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-ethenyl-2-(2-methylphenyl)-1,2-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-3-12-11(8-14)9-16-15(12)13-7-5-4-6-10(13)2/h3-7,11-12H,1,9H2,2H3 |
Clé InChI |
CMZAZDQFPSQHIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(C(CO2)C#N)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


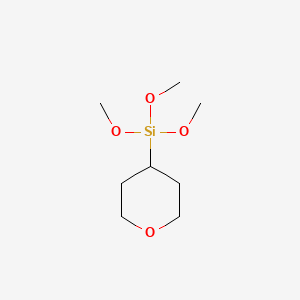

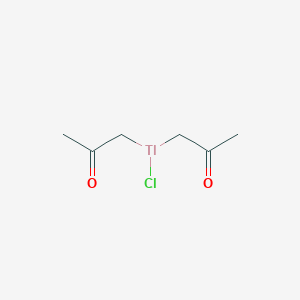

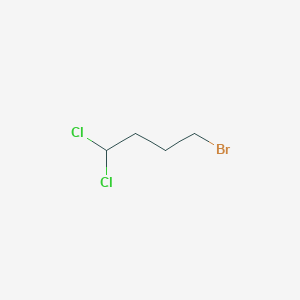
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
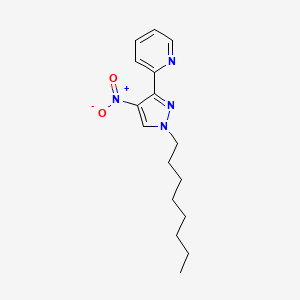
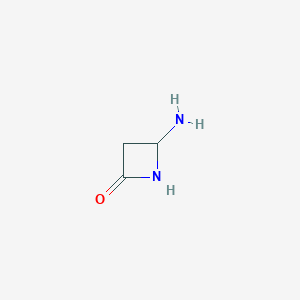
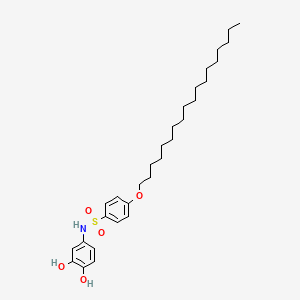
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)

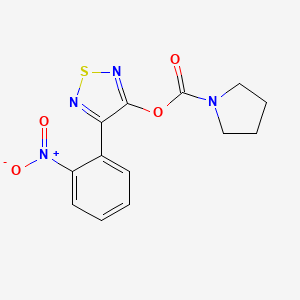
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
